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A critical examination of the available preclinical and clinical data surrounding the mGluR5

negative allosteric modulator, dipraglurant, reveals a promising but complex picture regarding

the reproducibility of its anti-dyskinetic effects in the treatment of levodopa-induced dyskinesia

(LID) in Parkinson's disease. While initial studies demonstrated significant efficacy, the broader

landscape of mGluR5 modulators presents a more nuanced view, highlighting the challenges in

translating preclinical findings to consistent clinical success.

This guide provides a detailed comparison of dipraglurant's performance with alternative

treatments, supported by experimental data, to aid researchers, scientists, and drug

development professionals in their evaluation of this therapeutic approach.

Executive Summary
Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5

(mGluR5), has shown promise in preclinical and early clinical studies for reducing the severity

of levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa therapy

for Parkinson's disease.[1] The proposed mechanism involves the modulation of excessive

glutamate signaling in the basal ganglia.[1] However, the clinical development of other

molecules in the same class has yielded mixed results, raising important questions about the

overall reproducibility and robustness of targeting mGluR5 for LID. This guide synthesizes the

available data to provide a comprehensive overview.

Comparative Efficacy of Anti-Dyskinetic Treatments

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b607126?utm_src=pdf-interest
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.benchchem.com/product/b607126?utm_src=pdf-body
https://www.alzforum.org/therapeutics/dipraglurant
https://www.alzforum.org/therapeutics/dipraglurant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the quantitative data from key preclinical and clinical studies on

dipraglurant and its primary comparator, amantadine, as well as other mGluR5 NAMs.

Table 1: Preclinical Efficacy of Dipraglurant and other mGluR5 NAMs in Animal Models of

Levodopa-Induced Dyskinesia
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Compound Animal Model Dosing Key Findings Reference

Dipraglurant
MPTP-lesioned

Macaques

3, 10, and 30

mg/kg, oral

Dose-dependent

reduction in

dyskinesia

severity. The 30

mg/kg dose

showed the best

effect without

compromising

levodopa's anti-

parkinsonian

efficacy.

Bezard et al.,

2014

Fenobam
MPTP-lesioned

Primates

10-30 mg/kg,

oral

Reduced

dyskinesia at a

30 mg/kg dose. A

combination of

10 mg/kg

fenobam and 20

mg/kg

amantadine

significantly

reduced

dyskinesia.[2]

Johnston et al.,

2010; Morin et

al., 2014

Mavoglurant

(AFQ056)

MPTP-lesioned

Macaques
Not specified

Showed anti-

dyskinetic effects

in this preclinical

model.

Gomez-Mancilla

et al., 2014

MPEP & MTEP
6-OHDA-

lesioned Rats
Various

Demonstrated

anti-dyskinetic

effects.

Gomez-Mancilla

et al., 2014

Table 2: Clinical Efficacy of Dipraglurant vs. Placebo in Levodopa-Induced Dyskinesia (Phase

2a Study)
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Outcome
Measure

Dipraglurant
(50-100mg)

Placebo p-value
Day of
Assessment

Modified

Abnormal

Involuntary

Movement Scale

(mAIMS) - Peak

Dose

Significant

reduction
- 0.04 Day 1 (50mg)

Modified

Abnormal

Involuntary

Movement Scale

(mAIMS) - Peak

Dose

Significant

reduction
- 0.04 Day 14 (100mg)

Modified

Abnormal

Involuntary

Movement Scale

(mAIMS) - 3-hour

post-dose

Significant

reduction
- 0.04 Day 14 (100mg)

Modified

Abnormal

Involuntary

Movement Scale

(mAIMS)

No significant

difference
- Not significant Day 28

Clinical Global

Impression of

Change (CGIC) -

Improved

71.2% 49.9% - Not specified

Unified

Parkinson's

Disease Rating

Scale (UPDRS)

No significant

difference

No significant

difference
Not significant Not specified
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Data from Tison et al., 2016.[3]

Table 3: Clinical Efficacy of Amantadine in Levodopa-Induced Dyskinesia

Study Formulation Primary Outcome Key Findings

EASED Study
Extended-Release

(ADS-5102)

Change in Unified

Dyskinesia Rating

Scale (UDysRS) total

score

Significant reduction

in UDysRS score vs.

placebo (27%

reduction at 340mg).

[4]

Pahwa et al., 2017 Extended-Release
Change in UDysRS

total score

Least-squares mean

treatment difference of

-7.9 vs. placebo

(p<0.001).

Oertel et al. Extended-Release
Change in UDysRS

total score

Least-squares mean

treatment difference of

-14.4 vs. placebo

(p<0.0001).

Meta-analysis
Immediate &

Extended Release

Dyskinesia Rating

Scales

Significant reduction

in dyskinesia scores.

Table 4: Clinical Efficacy of Mavoglurant in Levodopa-Induced Dyskinesia (Phase 2 Studies)
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Study Formulation Primary Outcome Key Findings

Study 1 Immediate-Release

Change in modified

Abnormal Involuntary

Movement Scale

(mAIMS) total score

No statistically

significant difference

compared to placebo.

Study 2 Modified-Release

Change in modified

Abnormal Involuntary

Movement Scale

(mAIMS) total score

No statistically

significant difference

compared to placebo.

Meta-analysis (6

RCTs)
Not specified

Various dyskinesia

scales

Not significantly

superior to placebo on

most measures,

though a slight benefit

was seen on the

mAIMS.

Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings.

Below are summaries of the key experimental protocols used in the evaluation of dipraglurant
and other anti-dyskinetic agents.

Preclinical Models of Levodopa-Induced Dyskinesia
1. MPTP-Lesioned Non-Human Primate Model:

Animal Model: Typically adult macaques (e.g., Macaca fascicularis).

Induction of Parkinsonism: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in

the substantia nigra, mimicking the pathology of Parkinson's disease.

Induction of Dyskinesia: Chronic daily administration of levodopa over several weeks to

months until stable and reproducible dyskinetic movements (choreic and dystonic) are

observed.
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Drug Administration: The test compound (e.g., dipraglurant) is typically administered orally.

Behavioral Assessment: Dyskinesia is scored by trained observers, often blinded to the

treatment, using a validated rating scale that assesses the severity, duration, and type of

involuntary movements.

2. 6-OHDA-Lesioned Rodent Model:

Animal Model: Commonly rats or mice.

Induction of Parkinsonism: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the

medial forebrain bundle or the striatum. This neurotoxin selectively destroys

catecholaminergic neurons.

Induction of Dyskinesia: After a recovery period, the animals receive daily injections of

levodopa for several weeks.

Behavioral Assessment: The severity of dyskinesia is assessed using an Abnormal

Involuntary Movement Scale (AIMS), which scores different types of movements (e.g., axial,

limb, and orolingual) on a severity scale.

Clinical Trial Protocol for Levodopa-Induced Dyskinesia
(Example based on Dipraglurant Phase 2a Study)

Study Design: Double-blind, placebo-controlled, randomized, parallel-group, multicenter

study.

Patient Population: Patients with Parkinson's disease with moderate to severe levodopa-

induced dyskinesia.

Intervention: Patients receive either the investigational drug (e.g., dipraglurant) or a placebo

for a specified duration (e.g., 4 weeks). The dosage may be escalated over time.

Primary Outcome Measures: Typically safety and tolerability.

Secondary Efficacy Outcome Measures:
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Unified Dyskinesia Rating Scale (UDysRS): A comprehensive scale that assesses the

impairment and disability associated with dyskinesia from both the patient's and clinician's

perspective.

Abnormal Involuntary Movement Scale (AIMS): A clinician-rated scale to assess the

severity of involuntary movements.

Patient Diaries: Patients record their "on" and "off" time, and the presence and severity of

dyskinesia throughout the day.

Unified Parkinson's Disease Rating Scale (UPDRS): To monitor for any worsening of

underlying parkinsonian symptoms.

Clinical Global Impression of Change (CGIC): A clinician's overall assessment of the

change in the patient's condition.
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Click to download full resolution via product page

Caption: Proposed mechanism of dipraglurant in reducing levodopa-induced dyskinesia.
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Preclinical Assessment

Clinical Development

1. Animal Model Induction
(e.g., MPTP in primates, 6-OHDA in rodents)

2. Levodopa-Induced Dyskinesia (LID) Induction
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4. Behavioral Assessment
(e.g., AIMS, Dyskinesia Rating Scales)
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Caption: Typical workflow for the preclinical and clinical evaluation of anti-dyskinetic drugs.
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Discussion on Reproducibility
The anti-dyskinetic effects of dipraglurant observed in preclinical models and the Phase 2a

clinical trial are encouraging. The significant reduction in mAIMS scores on days 1 and 14 of

the clinical study suggests a tangible therapeutic benefit. However, the lack of a statistically

significant effect on day 28 raises questions about the sustainability of the effect or potential for

tolerance.

The broader context of mGluR5 NAMs further complicates the picture of reproducibility. The

failure of mavoglurant to meet its primary endpoints in two Phase 2 studies is a significant

counterpoint to the positive dipraglurant data. This discrepancy could be due to several

factors, including differences in the pharmacological properties of the molecules, the design of

the clinical trials, or patient populations. A meta-analysis of mavoglurant trials did not find it to

be superior to placebo on most measures, further tempering enthusiasm for this specific

compound.

The termination of the Phase 2b/3 trial of dipraglurant due to slow recruitment, while officially

not related to efficacy or safety concerns, unfortunately, leaves the question of its large-scale

reproducibility unanswered. Without data from a pivotal Phase 3 trial, it is difficult to definitively

conclude on the robustness of dipraglurant's anti-dyskinetic effects in a broader patient

population.

In contrast, amantadine, particularly in its extended-release formulations, has a more

established and consistently reproduced anti-dyskinetic effect across multiple clinical trials, as

evidenced by significant improvements in the UDysRS.

Conclusion
The available evidence suggests that dipraglurant has a biologically plausible mechanism of

action and has demonstrated anti-dyskinetic effects in both preclinical and early clinical

settings. However, the inconsistent results seen with other mGluR5 NAMs, such as

mavoglurant, and the halt of the pivotal dipraglurant trial, indicate that the reproducibility of

this therapeutic approach is not yet firmly established.

For researchers and drug developers, the story of dipraglurant and the broader class of

mGluR5 NAMs underscores the critical importance of robust preclinical models and well-
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designed clinical trials to validate novel therapeutic targets. While the initial promise of

dipraglurant remains, further investigation is required to fully understand its therapeutic

potential and to overcome the challenges that have hindered the clinical success of other drugs

in this class. The established efficacy of amantadine serves as a benchmark for future anti-

dyskinetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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